Methanone, (2-fluorophenyl)-2-thienyl-

Description

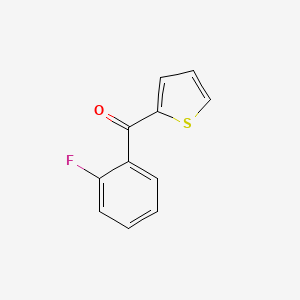

Chemical Structure and Properties Methanone, (2-fluorophenyl)-2-thienyl- (IUPAC name: (2-fluorophenyl)(thiophen-2-yl)methanone) is a diarylketone compound featuring a fluorine atom at the ortho position of the phenyl ring and a thiophene ring at the 2-position. Its molecular formula is C₁₁H₇FOS, with a molecular weight of 206.24 g/mol (calculated from and structural analogs in ).

Biological Relevance This compound has been evaluated as a fragment-based inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), a critical enzyme in cellular signaling pathways.

Properties

CAS No. |

6933-30-8 |

|---|---|

Molecular Formula |

C11H7FOS |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

(2-fluorophenyl)-thiophen-2-ylmethanone |

InChI |

InChI=1S/C11H7FOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7H |

InChI Key |

FDZRAVDFCKOWKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CS2)F |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation: Primary Synthetic Pathway

Reaction Mechanism and Substrate Selection

Friedel-Crafts acylation remains the most direct method for introducing the ketone linkage between thiophene and 2-fluorophenyl groups. The reaction involves electrophilic substitution, where a Lewis acid catalyst activates the acylating agent (e.g., 2-fluorobenzoyl chloride) to form an acylium ion. Thiophene, with its electron-rich 2-position, undergoes regioselective acylation to yield the target compound.

Catalytic System Optimization

Aluminum chloride (AlCl₃) is the preferred Lewis acid due to its efficacy in polar aprotic solvents like dichloromethane. Experimental data from analogous syntheses suggest a molar ratio of 1:1.2 for thiophene to 2-fluorobenzoyl chloride, with AlCl₃ used in stoichiometric excess (2.5–3.0 equiv). Lower yields (<40%) are observed when substituting AlCl₃ with FeCl₃ or ZnCl₂, highlighting the necessity of strong Lewis acidity.

Solvent and Temperature Effects

Reactions conducted in dichloromethane at 0–5°C minimize side reactions such as polysubstitution or thiophene polymerization. A patented protocol for α-N-benzoylamino-2-acetylthiophene synthesis achieved 43.8% yield under reflux conditions after 6 hours, suggesting that prolonged heating may enhance acylation efficiency for less reactive substrates.

Workup and Purification Challenges

Crude products often require extraction with chloroform or dichloromethane, followed by recrystallization from methanol or ethanol-water mixtures. Impurities from over-acylation or residual catalyst are mitigated via activated carbon treatment, as demonstrated in a Friedel-Crafts synthesis of α-N-benzoylamino-2-acetylthiophene.

Table 1: Friedel-Crafts Acylation Conditions for Analogous Thiophene Ketones

Alternative Synthetic Routes

Diazotization and Coupling Strategies

A Chinese patent (CN104292209A) describes the preparation of 2-(4-fluorophenyl)thiophene via diazotization of para-fluoroaniline followed by copper-catalyzed coupling with thiophene. While this method installs the fluorophenyl group directly onto thiophene, subsequent oxidation of the methylene bridge to a ketone would require additional steps. For example, MnO₂-mediated oxidation of 2-(2-fluorobenzyl)thiophene could theoretically yield the target compound, though no direct evidence exists in the literature.

Aldol Condensation Approaches

The base-catalyzed condensation of thiophene-2-carbaldehyde with 2-fluoroacetophenone derivatives offers a potential pathway. A reported synthesis of (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one utilized NaOH in methanol to facilitate aldol addition, achieving yields >60% after recrystallization. Adapting this method would require stoichiometric control to prevent self-condensation of either reactant.

Advanced Catalytic Systems

Transition Metal-Mediated Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling between 2-fluorophenylboronic acid and thiophene-2-carbonyl chloride presents a modern alternative. However, acyl chlorides’ susceptibility to hydrolysis under basic conditions complicates this route. A workaround involves using protected ketone precursors, such as silyl ethers, which are later deprotected post-coupling.

Photochemical Rearrangement

A photochemical [2+2] cycloaddition strategy, as demonstrated for (3,4-diphenylcyclobutane-1,2-diyl)bis(thiophen-2-yl methanone), could be explored using UV irradiation in the presence of triplet sensitizers. While this method avoids harsh reagents, regioisomer formation remains a significant challenge.

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Friedel-Crafts acylation, despite moderate yields, is economically viable for bulk production due to low-cost reagents (AlCl₃: $2.50/kg). In contrast, transition metal catalysts (Pd: $60,000/kg) render cross-coupling methods prohibitively expensive without recycling systems.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-fluorophenyl)-2-thienyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on both the phenyl and thiophene rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methanone, (2-fluorophenyl)-2-thienyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2-fluorophenyl)-2-thienyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Variations

Diarylketones with modifications to the aryl rings or substituent positions were compared to assess structure-activity relationships (SAR). Key analogs include:

Table 1: Structural and Activity Comparison of Diarylketones

Key Observations :

Substituent Position: The ortho-fluorine in (2-fluorophenyl)(thiophen-2-yl)methanone likely enhances electronic effects, improving binding compared to meta-fluorine analogs (e.g., ).

Electron-Donating vs. Withdrawing Groups: Methoxy groups (electron-donating) in (4-methoxyphenyl)(phenyl)methanone slightly improve inhibition over fluorine (electron-withdrawing), suggesting polar interactions are critical .

Thiophene vs. Pyrazole/Pyrrole Systems : Thiophene-containing analogs () show moderate activity, while pyrazole derivatives (e.g., 3b in ) with bulkier substituents (e.g., 3,4-dimethoxyphenyl) may face steric hindrance, reducing efficacy.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

Insights :

- The thiophene ring contributes to lower logP compared to furan analogs (), enhancing hydrophilicity.

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Methanone, (2-fluorophenyl)-2-thienyl-?

Answer:

A key approach involves Friedel-Crafts acylation , where a 2-thienyl carbonyl chloride reacts with a 2-fluorophenyl derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method leverages electrophilic aromatic substitution to form the ketone linkage . Alternative routes may involve intermolecular condensation of pre-functionalized intermediates, as demonstrated in similar methanone syntheses (e.g., acetophenone derivatives), where precise control of reaction conditions (temperature, solvent polarity) is critical to avoid side reactions .

Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks by analyzing substituent-induced chemical shifts. The 2-fluorophenyl group deshields adjacent protons, while the thienyl moiety exhibits distinct splitting patterns (e.g., coupling constants for thiophene protons). ¹⁹F NMR can confirm fluorine substitution .

- IR Spectroscopy : The carbonyl stretch (C=O) typically appears near 1680–1700 cm⁻¹. Thienyl C-S and C=C stretches (~700–800 cm⁻¹) should be resolved using high-resolution FT-IR .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 422.255) and fragmentation patterns, distinguishing isotopic peaks (e.g., iodine or sulfur isotopes if present) .

Advanced: What challenges arise in computational modeling of Methanone, (2-fluorophenyl)-2-thienyl- using density functional theory (DFT)?

Answer:

Accurate modeling requires hybrid functionals (e.g., B3LYP) that incorporate exact exchange (critical for aromatic systems) and gradient-corrected correlation energy . Challenges include:

- Basis Set Selection : Larger basis sets (e.g., 6-311++G(d,p)) are needed to capture polarization effects in fluorine and sulfur atoms.

- Electron Correlation : The thienyl group’s π-system may require post-Hartree-Fock corrections (e.g., MP2) to account for dispersion forces .

- Solvent Effects : Implicit solvent models (e.g., PCM) must be validated against experimental solvatochromic data .

Advanced: How can X-ray crystallography resolve structural ambiguities in Methanone derivatives?

Answer:

- Data Collection : Use high-resolution synchrotron radiation to resolve disordered thienyl/fluorophenyl moieties.

- Refinement : Employ SHELXL for anisotropic displacement parameters and twin-law refinement if twinning occurs (common in aromatic systems). For example, a similar bromophenyl methanone structure was refined to R₁ < 0.05 using SHELX .

- Hydrogen Bonding : Identify weak interactions (C–H···O/F) using difference Fourier maps, critical for understanding packing motifs .

Advanced: How do electronic effects of the 2-fluorophenyl and thienyl substituents influence reactivity?

Answer:

- Electron-Withdrawing Fluorine : Activates the carbonyl toward nucleophilic attack (e.g., Grignard additions) while directing electrophilic substitution meta to the fluorine .

- Thienyl Donor Effects : The sulfur atom’s lone pairs enhance conjugation, stabilizing charge-transfer intermediates in photochemical reactions (e.g., Norrish type I/II pathways).

- DFT Insights : Frontier molecular orbital (FMO) analysis (HOMO/LUMO gaps) quantifies these effects, guiding reaction design .

Advanced: How can researchers reconcile discrepancies between computational predictions and experimental data (e.g., bond lengths, reaction yields)?

Answer:

- Functional Validation : Compare B3LYP with meta-GGA (e.g., M06-2X) or double-hybrid (e.g., B2PLYP) functionals to assess systematic errors in bond-length predictions .

- Kinetic vs. Thermodynamic Control : For low reaction yields, perform ab initio molecular dynamics (AIMD) to identify competing pathways undetected in static calculations.

- Experimental Reproducibility : Ensure purity via HPLC (≥99%) and control moisture levels, as fluorine’s hygroscopicity may alter reaction kinetics .

Basic: What safety and handling protocols are critical for this compound?

Answer:

- Toxicity : Fluorinated aromatics may exhibit neurotoxic or hepatotoxic effects. Use fume hoods and PPE (gloves, goggles).

- Stability : Store under inert gas (Ar/N₂) to prevent oxidation of the thienyl group.

- Waste Disposal : Follow EPA guidelines for halogenated waste (40 CFR Part 261) .

Advanced: What strategies optimize regioselectivity in further functionalization (e.g., halogenation, cross-coupling)?

Answer:

- Directed Ortho-Metalation : Use a directing group (e.g., carbonyl) to install substituents ortho to fluorine.

- Suzuki-Miyaura Coupling : Activate the thienyl C–H bond via Pd catalysis, leveraging sulfur’s coordination to stabilize intermediates.

- DFT-Guided Design : Calculate transition-state energies to predict regioselectivity in electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.